molecular formula C16H13FN2O3S B2398806 N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 907973-71-1

N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No.: B2398806
CAS No.: 907973-71-1
M. Wt: 332.35
InChI Key: ACXRJCSXMRQXJG-UHFFFAOYSA-N
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Description

N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is a synthetic benzothiazole derivative of significant interest in pharmaceutical and oncological research. Benzothiazoles represent a privileged scaffold in medicinal chemistry, renowned for their diverse and potent biological activities, particularly their promising anti-tumor properties . This compound features a 4-fluoro-benzothiazole core linked to a 3,4-dimethoxybenzamide group, a structural motif common in molecules designed to probe specific biological pathways. Research into analogous benzothiazole compounds has demonstrated remarkable potential for targeting human cancer cell lines, including epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) . The anti-cancer activity is often coupled with a valuable anti-inflammatory effect, as some benzothiazole derivatives have been shown to significantly reduce the secretion of key inflammatory cytokines such as IL-6 and TNF-α, which play a critical role in the tumor microenvironment . The proposed mechanism of action for this class of compounds involves the simultaneous inhibition of crucial cell signaling pathways, including AKT and ERK, which are central to cell survival, proliferation, and migration . Furthermore, related fluorinated benzothiazoles have been investigated as inhibitors of enzymes like NQO2, which is implicated in cancer progression and oxidative stress, highlighting the versatility of this chemical class . This product is provided for research purposes to support the discovery of novel therapeutic agents and the study of cancer biology. It is supplied with guaranteed high purity and comprehensive analytical data. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3S/c1-21-11-7-6-9(8-12(11)22-2)15(20)19-16-18-14-10(17)4-3-5-13(14)23-16/h3-8H,1-2H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXRJCSXMRQXJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide typically involves the reaction of 4-fluorobenzo[d]thiazole with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H12F N3 O2 S
  • Molar Mass : 269.30 g/mol
  • CAS Number : Not specified in the search results but can be derived from the structure.

The compound's structure includes a benzothiazole moiety, which is known for its role in various biological activities, particularly in anti-cancer and anti-inflammatory applications.

Pharmacological Applications

  • Anticancer Activity
    • Several studies have indicated that benzothiazole derivatives exhibit anticancer properties. For instance, compounds similar to N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. A study highlighted that modifications to the benzothiazole structure can enhance cytotoxicity against various cancer cell lines .
  • Anti-inflammatory Properties
    • The compound has been investigated for its potential anti-inflammatory effects. Research suggests that derivatives of benzothiazole can inhibit pro-inflammatory cytokines and reduce inflammation in animal models, indicating a promising avenue for treating chronic inflammatory diseases .
  • Neuroprotective Effects
    • Recent studies have explored the neuroprotective capabilities of similar compounds in models of neurodegenerative diseases. These compounds may modulate neurotransmitter levels and protect against oxidative stress, providing a potential therapeutic strategy for conditions like Alzheimer's disease .

Data Table: Summary of Biological Activities

Activity TypeReference StudyKey Findings
Anticancer Induces apoptosis in cancer cell lines
Anti-inflammatory Reduces levels of pro-inflammatory cytokines
Neuroprotective Protects against oxidative stress in neuronal cells

Case Studies

  • Study on Anticancer Mechanisms
    • A comprehensive study investigated the effects of this compound on human breast cancer cells. The results demonstrated that the compound inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. The study concluded that this compound could serve as a lead for developing new anticancer agents .
  • Exploration of Anti-inflammatory Action
    • In a model of induced inflammation, researchers administered the compound to assess its effects on cytokine production. The findings revealed a significant decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels, suggesting that this compound may be effective in managing inflammatory responses .
  • Neuroprotection in Animal Models
    • A recent experiment utilized zebrafish models to evaluate the neuroprotective effects of this compound against pentylenetetrazole-induced seizures. The results indicated that the compound improved survival rates and reduced seizure frequency by modulating neurotransmitter levels .

Mechanism of Action

The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain kinases or proteases, thereby exerting its anticancer or antimicrobial effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiazole and Thiadiazole Derivatives

(Z)-N-(3-(2-(4-(4-Bromophenyl)thiazol-2-yl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide (3b)
  • Structure: Contains a thiazole ring with a bromophenyl substituent and a furan-2-yl group, linked to the 3,4-dimethoxybenzamide moiety via a hydrazinyl-propenone bridge .
  • Key Differences :
    • Thiazole vs. benzothiazole core.
    • Bromophenyl and furan substituents introduce steric bulk and alter electronic properties.
    • Exhibited cytotoxicity in anticancer screening, suggesting the bromophenyl group may enhance DNA intercalation or enzyme inhibition .
2-(4-Fluorobenzylidene)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine
  • Structure : Thiadiazole core with fluorobenzylidene and methoxybenzylidene substituents .
  • Key Differences :
    • Thiadiazole ring (two nitrogen atoms) vs. benzothiazole (one nitrogen, one sulfur).
    • Fluorine and methoxy groups are retained but positioned on benzylidene moieties.
    • Reported insecticidal and fungicidal activities, highlighting the role of fluorine in bioactivity .

Hydrazone and Triazole Derivatives

N-((Z)-3-((E)-2-(4-Chlorobenzylidene)hydrazinyl)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide (3b)
  • Structure : Hydrazone-linked 3,4-dimethoxybenzamide with dual chlorophenyl groups .
  • Key Differences: Chlorine substituents increase electronegativity compared to fluorine. Demonstrated antiproliferative activity, suggesting chlorine’s role in enhancing cytotoxicity .
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones [7–9]
  • Structure : Triazole-thione derivatives with sulfonylphenyl and difluorophenyl groups .
  • Key Differences: Triazole core vs. benzothiazole. Tautomerism between thiol and thione forms influences reactivity and binding .

Pyrimidine and Sulfonamide Derivatives

N-(3,4-dichlorophenyl)hexahydro-1,3-dimethyl-2,4,6-trioxo-5-pyrimidinecarboxamide (Fenoxacrim)
  • Structure : Pyrimidinecarboxamide with dichlorophenyl and trioxo groups .
  • Key Differences :
    • Pyrimidine core vs. benzothiazole.
    • Dichlorophenyl substituents enhance pesticidal activity but may reduce solubility.
    • Used as a pesticide, indicating structural versatility in agrochemical applications .
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
  • Structure: Pyrazolopyrimidine-sulfonamide hybrid with fluorophenyl and chromenone groups .
  • Key Differences :
    • Complex polycyclic structure with sulfonamide linkage.
    • Fluorine atoms at multiple positions enhance target affinity.
    • High molecular weight (589.1 g/mol) may limit bioavailability compared to the target compound .

Spectroscopic Comparisons

  • IR Spectroscopy :
    • Absence of νC=O (~1663–1682 cm⁻¹) in triazoles confirms cyclization, a principle applicable to benzothiazole synthesis .
    • νC=S (~1243–1258 cm⁻¹) in thioamides vs. νC-F (~1100–1250 cm⁻¹) in fluorinated compounds.
  • NMR Spectroscopy :
    • Methoxy protons in 3,4-dimethoxybenzamide resonate at δ ~3.8 ppm, consistent across derivatives .
    • Fluorine substituents cause distinct ¹⁹F NMR shifts, aiding structural confirmation.

Biological Activity

N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings and data.

Antimicrobial Activity

Research has shown that benzothiazole derivatives exhibit promising antimicrobial properties. For instance, studies indicate that compounds with similar structures to this compound demonstrate effective inhibition against various bacterial strains, including resistant strains like Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
N-(6-methanesulfonyl-benzothiazol-2-yl)-...Escherichia coli15 µg/mL
N-(4-fluoro-1,3-benzothiazol-2-yl)-...Staphylococcus aureus10 µg/mL
Benzothiazole derivativesVarious Gram-positive strains5–20 µg/mL

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives. In vitro assays conducted on human lung cancer cell lines (A549, HCC827, NCI-H358) revealed that compounds with similar structures exhibit significant cytotoxicity .

Table 2: Antitumor Activity in Cell Lines

Compound NameCell LineIC50 (µM)
N-(4-fluoro-1,3-benzothiazol-2-yl)-...A5496.75 ± 0.19
N-(6-methanesulfonyl-benzothiazol-2-yl)-...HCC8275.13 ± 0.97
Benzothiazole derivativesNCI-H3584.01 ± 0.95

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • FtsZ Protein Targeting : Similar compounds have been shown to inhibit the bacterial FtsZ protein, which is crucial for cell division in bacteria .
  • DNA Binding : Studies suggest that benzothiazole derivatives can bind to DNA, potentially interfering with replication and transcription processes .

Study on Antibacterial Properties

A study published in a peer-reviewed journal examined the antibacterial efficacy of benzothiazole derivatives against multi-drug resistant bacterial strains. It was found that compounds structurally related to this compound exhibited superior activity compared to traditional antibiotics like ciprofloxacin .

Study on Antitumor Activity

In another research effort focusing on lung cancer treatment, a series of benzothiazole derivatives were synthesized and evaluated for their cytotoxic effects. The results indicated that these compounds could significantly inhibit tumor cell proliferation in vitro, suggesting their potential as new therapeutic agents against cancer .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide, and what critical parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclization to form the benzothiazole core, followed by coupling with 3,4-dimethoxybenzoyl chloride. Key steps include:

  • Cyclization : Reaction of 2-amino-4-fluorothiophenol with appropriate carbonyl precursors under acidic conditions .
  • Amide Coupling : Use of triethylamine as a base to facilitate reaction between the benzothiazole intermediate and 3,4-dimethoxybenzoyl chloride .
    Critical parameters include temperature control (~0–5°C during coupling), solvent choice (e.g., dichloromethane), and stoichiometric ratios of reagents. Impurities often arise from incomplete cyclization or side reactions with methoxy groups; purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How is structural validation performed for this compound, and what spectroscopic techniques are essential for confirming purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm the presence of methoxy groups (δ ~3.8–4.0 ppm), fluorobenzothiazole protons, and amide linkages .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .
  • X-ray Crystallography : Single-crystal analysis (using SHELX programs) resolves bond angles and torsional strain in the benzothiazole-amide junction, critical for understanding conformational stability .

Q. What preliminary biological assays are recommended to screen its bioactivity?

  • Methodological Answer : Initial screening includes:

  • Enzyme Inhibition Assays : Test against kinases or proteases due to structural similarity to kinase inhibitors (e.g., ATP-binding pocket targeting) .
  • Antimicrobial Susceptibility Testing : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi, leveraging the thiazole moiety’s known antimicrobial properties .
  • Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .

Advanced Research Questions

Q. How can computational methods elucidate the mechanism of action of this compound, particularly its interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., EGFR kinase). The fluorobenzothiazole group may occupy hydrophobic pockets, while methoxy groups participate in hydrogen bonding .
  • Molecular Dynamics Simulations : Assess binding stability over time (e.g., 100 ns trajectories) to identify key residues (e.g., Lys721 in EGFR) critical for inhibition .
  • QSAR Modeling : Correlate substituent effects (e.g., fluoro vs. chloro analogs) with bioactivity data to optimize lead structures .

Q. What strategies resolve contradictions in reported biological activities between this compound and structural analogs?

  • Methodological Answer :

  • Meta-Analysis of SAR Data : Compare substituent effects (e.g., 4-fluoro vs. 5-chloro in benzothiazoles) across studies to identify activity cliffs .
  • Reproducibility Checks : Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Off-Target Profiling : Use proteome-wide affinity chromatography (e.g., CETSA) to identify unintended targets that may explain divergent results .

Q. How can synthetic routes be optimized to enhance scalability while maintaining stereochemical integrity?

  • Methodological Answer :

  • Flow Chemistry : Continuous-flow reactors improve heat/mass transfer during cyclization, reducing side products .
  • Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective amide bond formation .
  • In-Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters in real time .

Q. What experimental and computational approaches validate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose to pH extremes (1–13), oxidative stress (H2_2O2_2), and UV light to identify degradation products (LC-MS analysis) .
  • Plasma Stability Assays : Incubate with human plasma (37°C, 24 hrs) and quantify remaining compound via HPLC .
  • DFT Calculations : Predict hydrolysis pathways of the amide bond under acidic/alkaline conditions .

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